Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family This compound is characterized by the presence of a methanesulfonyloxy group attached to the benzofuran ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.
Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of 2-hydroxybenzaldehyde and methyl acetoacetate.
Efficient Cyclization and Sulfonation: Optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyloxy group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The methanesulfonyloxy group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzofuran derivatives with various substituents replacing the methanesulfonyloxy group.
Scientific Research Applications
Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The methanesulfonyloxy group can participate in nucleophilic substitution reactions, while the benzofuran core can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Lacks the methanesulfonyloxy group, resulting in different reactivity and applications.
Methyl 5-chloro-2-methyl-1-benzofuran-3-carboxylate: Contains a chloro group instead of methanesulfonyloxy, leading to distinct chemical behavior.
Uniqueness: Methyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the methanesulfonyloxy group, which imparts specific reactivity and functional properties not found in its analogs. This makes it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6S/c1-7-11(12(13)16-2)9-6-8(18-19(3,14)15)4-5-10(9)17-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDITXJDZLCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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